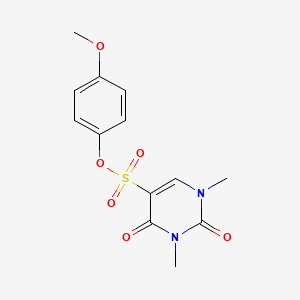![molecular formula C22H16N4O3S B2610894 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034272-72-3](/img/structure/B2610894.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide” is a compound that has been studied for its potential inhibitory effects on Mycobacterium tuberculosis bd oxidase . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing a thieno[3,2-d]pyrimidin-4-amine core . This core is part of a larger group of compounds known as diazines, which are six-membered heterocyclics with two nitrogen atoms in the ring .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-Inflammatory Applications
Researchers have explored derivatives related to this compound for their potential anticancer and anti-inflammatory activities. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016). Similarly, derivatives synthesized from visnaginone and khellinone showed significant anti-inflammatory and analgesic properties, with some displaying high COX-2 selectivity and inhibitory activity compared to standard drugs (Abu‐Hashem et al., 2020).
Antibacterial Activities
Another area of application includes the synthesis of pyrimidine and thiophene derivatives with notable antibacterial and anti-inflammatory activities. These compounds have been synthesized and characterized, revealing that some derivatives possess greater anti-inflammatory potency than standard drugs and potent antibacterial properties against various Bacillus strains (Lahsasni et al., 2018).
Antiproliferative Activity
The antiproliferative activity of related compounds has also been a focus, with certain derivatives demonstrating promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. These findings suggest the potential for developing effective anticancer agents based on the structural motif of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide (Huang et al., 2020).
Synthesis of Heterocyclic Compounds
The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals. Various synthetic strategies have been employed to create a diverse range of heterocyclic structures, demonstrating the compound's versatility in facilitating novel chemical reactions (Ahmed, 2007).
Wirkmechanismus
The compound is reported to inhibit Mycobacterium tuberculosis bd oxidase . This enzyme is a key player in the energy metabolism of Mycobacterium tuberculosis . The compound’s ATP IC 50 values range from 6 to 18 μM against all strains in the presence of Q203, making it a good chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .
Zukünftige Richtungen
The compound shows promise as a potential drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . Future research could focus on improving the potency and acceptable pharmacokinetics of this compound for in vivo evaluation .
Eigenschaften
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-21(23-9-10-26-13-24-18-8-11-30-20(18)22(26)28)15-6-7-17-16(12-15)19(29-25-17)14-4-2-1-3-5-14/h1-8,11-13H,9-10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAYGCGUKDNWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCN4C=NC5=C(C4=O)SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
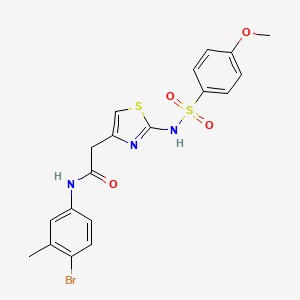

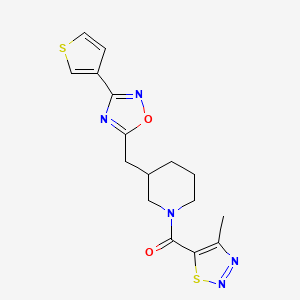
![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile](/img/structure/B2610816.png)
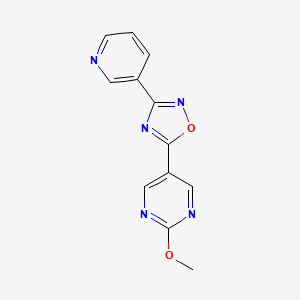
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)
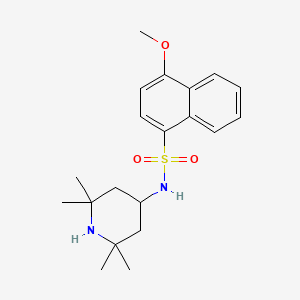
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2610823.png)
![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)

![1-(3-Cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2610831.png)

